

Foreword: Navigating Data Scarcity for a Niche Synthetic Intermediate

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Compound of Interest

Compound Name: *1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one*
CAS No.: 1001671-82-4
Cat. No.: B1526120

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The landscape of chemical synthesis is populated with millions of compounds, many of which are niche intermediates synthesized for specific multi-step sequences. **1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one** is one such molecule. While it represents a structurally significant building block, a review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific, experimentally-derived data for this exact isomer.

This guide, therefore, adopts a first-principles approach. By leveraging established principles of chemical reactivity and drawing upon empirical data from closely related, well-documented isomers, we present a comprehensive and predictive overview of this compound. The insights herein are designed to provide researchers, medicinal chemists, and drug development professionals with a robust working knowledge of its expected properties, synthetic routes, and potential applications, empowering its effective use in complex synthetic endeavors.

Chemical Identity and Structural Characteristics

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a substituted heterocyclic ketone. Its structure incorporates a thiophene ring, a versatile scaffold in medicinal chemistry, functionalized with three key substituents: a bromine atom, a methyl group, and an acetyl group. The specific arrangement of these groups dictates the molecule's electronic properties and reactivity.

- IUPAC Name: **1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one**
- Synonyms: 3-Acetyl-5-bromo-2-methylthiophene
- Molecular Formula: C₇H₇BrOS
- CAS Number: A specific CAS Registry Number for this isomer is not readily found in major chemical databases as of early 2026. Researchers should verify the identity of any synthesized material using the analytical techniques described below.

The core structure features an acetyl group at the 3-position, a methyl group at the 2-position, and a bromine atom at the 5-position of the thiophene ring. This arrangement creates a unique electronic and steric environment that influences its chemical behavior.

Predicted Physicochemical and Spectroscopic Profile

While direct experimental data is limited, the physicochemical properties of **1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one** can be reliably estimated based on its isomers, such as 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7) and 1-(5-Bromothiophen-3-yl)ethanone (CAS 59227-67-7).^{[1][2][3]}

Table 1: Predicted Physicochemical Properties

Property	Predicted Value / Range	Rationale & Comparative Insights
Molecular Weight	219.10 g/mol	Calculated from the molecular formula C ₇ H ₇ BrOS.[1]
Physical Form	Light yellow to brown solid or oil	Isomeric and related acetyl-bromothiophenes are typically low-melting solids or oils.[4]
Melting Point	40 - 70 °C	Based on related structures. The exact melting point is sensitive to isomeric purity.
Boiling Point	> 250 °C (at 760 mmHg)	High boiling point is expected due to polarity and molecular weight.
Solubility	Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.	Typical for halogenated aromatic ketones.
LogP	-2.5 - 3.0	Estimated based on its structure, indicating moderate lipophilicity.

Expected Spectroscopic Signatures

Spectroscopic analysis is essential for the unambiguous identification of this compound. The following are predicted spectral characteristics crucial for its characterization.

- ¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to be simple and diagnostic:
 - δ ~7.2-7.4 ppm (singlet, 1H): Attributed to the single aromatic proton at the C4 position of the thiophene ring.
 - δ ~2.5 ppm (singlet, 3H): Corresponding to the protons of the acetyl (C=O)CH₃ group.

- δ ~2.4 ppm (singlet, 3H): Corresponding to the protons of the methyl group attached to the thiophene ring at C2. The relative proximity of these two singlets requires a high-resolution instrument for clear distinction.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - δ >190 ppm: Ketone carbonyl carbon (C=O).
 - δ ~120-150 ppm: Four distinct signals for the thiophene ring carbons. The carbon bearing the bromine (C5) would be shifted upfield compared to the others.
 - δ ~25-30 ppm: Acetyl methyl carbon.
 - δ ~14-18 ppm: Ring methyl carbon.
- IR (Infrared) Spectroscopy:
 - ~1660-1680 cm^{-1} : Strong absorption band characteristic of the C=O stretch of an aryl ketone.
 - ~2900-3100 cm^{-1} : C-H stretching vibrations.
 - ~550-700 cm^{-1} : C-Br stretching vibration.
- MS (Mass Spectrometry):
 - The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 218 and 220, corresponding to the $[\text{M}]^+$ and $[\text{M}+2]^+$ molecular ions (for ^{79}Br and ^{81}Br isotopes).
 - A prominent fragment at m/z 203/205 would correspond to the loss of a methyl group ($[\text{M}-\text{CH}_3]^+$).

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of **1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one** are governed by the established chemistry of thiophenes and aromatic ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and logical route to this molecule is the Friedel-Crafts acylation of a suitable precursor, 3-Bromo-2-methylthiophene (CAS 30319-05-2).[5] This reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl_3).

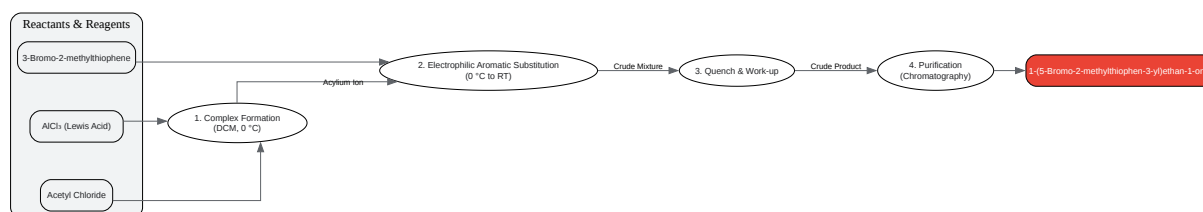
Causality in Protocol Design:

- **Choice of Starting Material:** Acylation of 2-methylthiophene would likely occur at the 5-position due to the directing effect of the methyl group. Therefore, starting with 3-Bromo-2-methylthiophene is crucial to direct the incoming acetyl group to the desired 3-position, which is activated by the C2-methyl group and sterically accessible.
- **Lewis Acid Catalyst:** AlCl_3 is a strong Lewis acid that coordinates with the acylating agent, generating a highly electrophilic acylium ion necessary for the aromatic substitution to proceed.
- **Temperature Control:** The reaction is typically initiated at low temperatures ($0\text{ }^\circ\text{C}$) to control the initial exothermic reaction and then allowed to warm to ensure completion, minimizing potential side reactions or degradation.

Experimental Protocol: Proposed Synthesis

- **Reactor Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl_3 , 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
- **Catalyst Activation:** The suspension is cooled to $0\text{ }^\circ\text{C}$ in an ice bath.
- **Acylium Ion Formation:** Acetyl chloride (CH_3COCl , 1.05 equivalents) is added dropwise to the stirred suspension. The mixture is stirred for 20-30 minutes at $0\text{ }^\circ\text{C}$ to allow for the formation of the acylium ion complex.
- **Substrate Addition:** A solution of 3-Bromo-2-methylthiophene (1.0 equivalent) in dry DCM is added dropwise via the dropping funnel, maintaining the internal temperature below $5\text{ }^\circ\text{C}$.

- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Work-up:** The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the target compound.



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Caption: Proposed Friedel-Crafts acylation synthesis route.

Chemical Reactivity and Synthetic Potential

The molecule possesses three key reactive sites that can be selectively addressed to build molecular complexity.

- The Bromine Atom (C5): This is the primary site for cross-coupling reactions. It can readily participate in Suzuki, Sonogashira, Stille, and Heck couplings, allowing for the introduction of aryl, alkynyl, or vinyl groups. This is a cornerstone of modern drug discovery, enabling the rapid assembly of diverse chemical libraries.
- The Acetyl Group (C3): The ketone functionality is a versatile handle for numerous transformations:
 - Reduction: Can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH_4), which can then be used in further reactions (e.g., etherification, esterification).
 - Alpha-Functionalization: The α -protons on the methyl group are acidic and can be removed with a base to form an enolate, which can then react with various electrophiles.
 - Condensation Reactions: Can undergo aldol or Claisen-Schmidt condensations with aldehydes or other ketones.
- The Thiophene Ring: While the ring is somewhat deactivated by the acetyl group, the C4 position is still susceptible to certain electrophilic substitution reactions, such as nitration or further halogenation, under forcing conditions.

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Sources

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